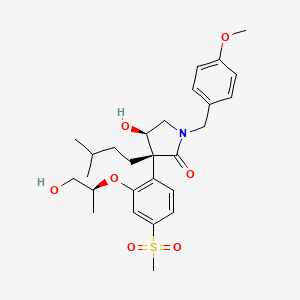
CRF1 receptor antagonist-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CRF1 receptor antagonist-1 is a compound that targets the corticotropin-releasing factor type 1 receptor. This receptor plays a crucial role in the regulation of the hypothalamic-pituitary-adrenal axis, which is involved in the body’s response to stress. By blocking this receptor, this compound has potential therapeutic applications in treating stress-related disorders, such as anxiety and depression, as well as congenital adrenal hyperplasia .
Vorbereitungsmethoden
The synthesis of CRF1 receptor antagonist-1 involves several steps. One common synthetic route includes the use of substituted pyrimidines. For example, a series of substituted pyrimidines were synthesized, with analog 3 showing the highest affinity for the CRF1 receptor. The characteristic structural features of analog 3 include a N,N-bis(methoxyethyl)amino group at position 6 and a methyl in the alkythiol group at position 5 . Industrial production methods for CRF1 receptor antagonists typically involve optimizing these synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
CRF1 receptor antagonist-1 undergoes various chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include methoxyethylamine and alkythiol compounds. The major products formed from these reactions are substituted pyrimidines with high affinity for the CRF1 receptor .
Wissenschaftliche Forschungsanwendungen
CRF1 receptor antagonist-1 has a wide range of scientific research applications. In chemistry, it is used to study the binding affinities and interactions of CRF1 receptor antagonists. In biology and medicine, it is investigated for its potential therapeutic effects on stress-related disorders, such as anxiety and depression, as well as congenital adrenal hyperplasia . Additionally, this compound is used in pharmacological studies to understand the role of the CRF1 receptor in various physiological processes .
Wirkmechanismus
The mechanism of action of CRF1 receptor antagonist-1 involves blocking the CRF1 receptor, which is a G-protein-coupled receptor. By inhibiting this receptor, this compound reduces the activation of the hypothalamic-pituitary-adrenal axis, leading to decreased production of stress hormones such as cortisol. This results in reduced stress responses and potential therapeutic effects in treating stress-related disorders .
Vergleich Mit ähnlichen Verbindungen
CRF1 receptor antagonist-1 can be compared with other similar compounds, such as antalarmin, CP-154,526, and pexacerfont. These compounds also target the CRF1 receptor but may have different binding affinities and pharmacological properties. For example, antalarmin is a prototype CRF1 receptor antagonist, while CP-154,526 and pexacerfont are newer compounds with potentially improved efficacy . The uniqueness of this compound lies in its specific structural features and high binding affinity for the CRF1 receptor .
Eigenschaften
Molekularformel |
C27H28ClFN2O2S |
|---|---|
Molekulargewicht |
499.0 g/mol |
IUPAC-Name |
[4-[(1S)-1-[[4-(2-chloro-4-methoxy-5-methylphenyl)-5-methyl-1,3-thiazol-2-yl]-prop-2-ynylamino]-2-cyclopropylethyl]-2-fluorophenyl]methanol |
InChI |
InChI=1S/C27H28ClFN2O2S/c1-5-10-31(24(12-18-6-7-18)19-8-9-20(15-32)23(29)13-19)27-30-26(17(3)34-27)21-11-16(2)25(33-4)14-22(21)28/h1,8-9,11,13-14,18,24,32H,6-7,10,12,15H2,2-4H3/t24-/m0/s1 |
InChI-Schlüssel |
VFAROONEPOBBIU-DEOSSOPVSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1OC)Cl)C2=C(SC(=N2)N(CC#C)[C@@H](CC3CC3)C4=CC(=C(C=C4)CO)F)C |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)Cl)C2=C(SC(=N2)N(CC#C)C(CC3CC3)C4=CC(=C(C=C4)CO)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


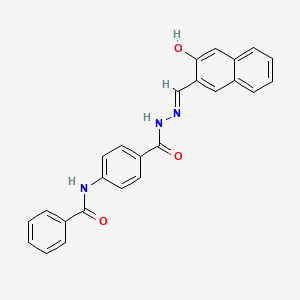
![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12394548.png)
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6R)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5R,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12394553.png)
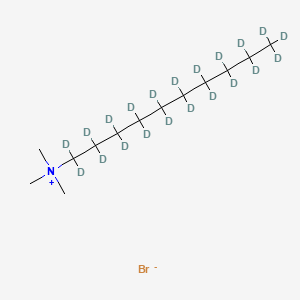



![6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
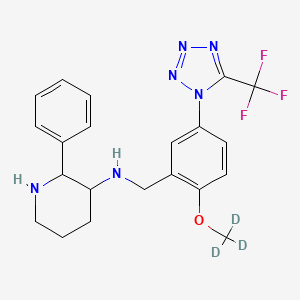
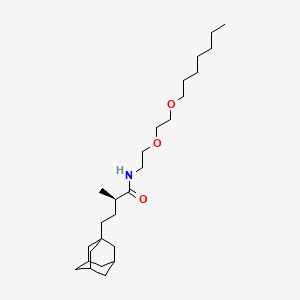
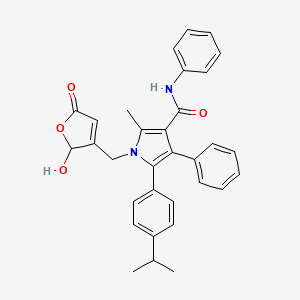
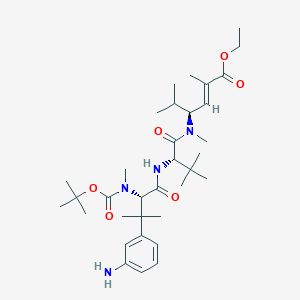
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12394620.png)
